molecular formula C11H9BrN2OS B5869222 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5869222
M. Wt: 297.17 g/mol
InChI Key: LYEDNGYQMWGSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It is a yellowish crystalline solid that has attracted significant attention due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific targets in the body, such as enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has also been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone have been extensively studied. It has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Moreover, it has also been shown to possess antitumor activity against various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has also been shown to possess anticonvulsant and anxiolytic activity by interacting with GABA receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug discovery. Moreover, its synthesis method is relatively simple, making it easily accessible for further studies. However, one of the limitations of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the body. Additionally, more studies are needed to evaluate its potential as an antitumor agent and to investigate its effects on cancer stem cells. Furthermore, its potential as an antiviral agent and its effects on the immune system should also be explored.

Synthesis Methods

The synthesis of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. One of the methods involves the reaction of 2-aminobenzamide with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxycarbonylquinazolin-4(3H)-one. The subsequent reaction of this compound with thiosemicarbazide and allyl bromide in the presence of triethylamine results in the formation of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Scientific Research Applications

3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Moreover, it has also been shown to possess potential as an anticonvulsant and anxiolytic agent.

properties

IUPAC Name

6-bromo-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEDNGYQMWGSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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